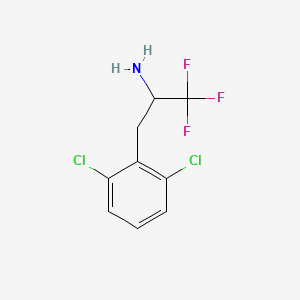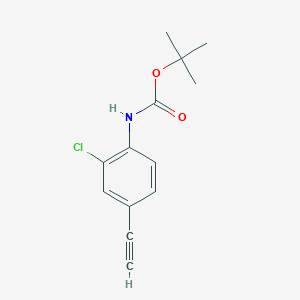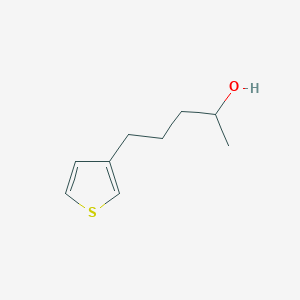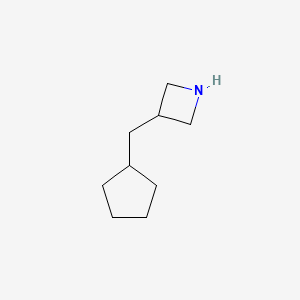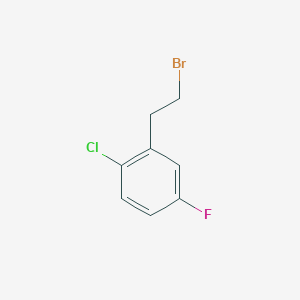
2-Chloro-5-fluorophenethyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H7BrClF. This compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorophenethyl bromide typically involves the bromination of 2-Chloro-5-fluorotoluene. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-Chloro-5-fluorophenethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: 2-Chloro-5-fluorophenethyl derivatives.
Oxidation: 2-Chloro-5-fluoroacetophenone or 2-Chloro-5-fluorobenzoic acid.
Reduction: 2-Chloro-5-fluorophenethyl alcohol.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluorophenethyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluorophenethyl bromide involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring enhances the reactivity of the bromine atom towards nucleophilic attack. This compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions .
Comparación Con Compuestos Similares
- 2-Chloro-5-fluorobenzyl bromide
- 2-Chloro-5-fluorotoluene
- 2-Bromo-5-fluorophenethyl bromide
Comparison: 2-Chloro-5-fluorophenethyl bromide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. Compared to 2-Chloro-5-fluorobenzyl bromide, it has an extended phenethyl chain, making it more versatile in synthetic applications. The presence of fluorine enhances its stability and reactivity compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C8H7BrClF |
|---|---|
Peso molecular |
237.49 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-1-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5H,3-4H2 |
Clave InChI |
QCPYECXTDZBEHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


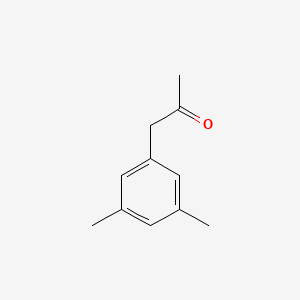
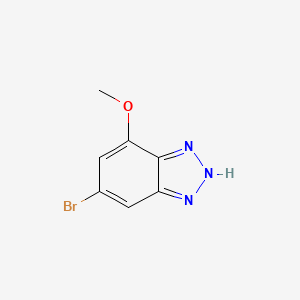
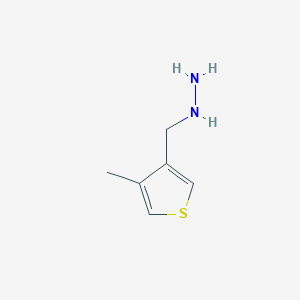


![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)

![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
